molecular formula C12H11F3O4S B8089859 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate

Cat. No.: B8089859
M. Wt: 308.28 g/mol
InChI Key: BTNQNKNJHAKTED-UHFFFAOYSA-N
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Description

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H11F3O4S and its molecular weight is 308.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Research has focused on the synthesis and characterization of related compounds, such as 5H-Benzo[f]-1,2,3,4-tetrathiepin-1-oxid and 1,2-Benzo-4,5.6,7-tetrathiocin-4-oxide, which were prepared and characterized by X-ray structure determination (Weigand et al., 1996).
  • Medicinal Chemistry and Pharmacology :

    • Modified synthesis of the NOP receptor antagonist SB612111, a compound related to benzo[7]annulen derivatives, has been explored. This antagonist is significant in neuropharmacology, particularly for its potential in pain management (Perrey et al., 2016).
    • The investigation into the role of growth arrest-specific protein 6 receptor antagonism in adipocyte differentiation and adipose tissue development, using compounds related to benzo[7]annulene, suggests potential implications in the study of obesity and metabolic disorders (Lijnen et al., 2011).
  • Chemical Reactions and Catalysis :

    • Studies have shown the utility of trifluoromethanesulfonic acid (a component of the compound ) in catalyzing reactions, such as the alkylation of benzene with various cyclic ethers, highlighting its role in synthetic chemistry (Molnár et al., 2003).

Properties

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-9-5-6-10-8(7-9)3-1-2-4-11(10)16/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNQNKNJHAKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate
Reactant of Route 2
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5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate

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